molecular formula C20H22N2O3 B14127234 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-phenoxypropanamide CAS No. 1211695-57-6

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-phenoxypropanamide

Cat. No.: B14127234
CAS No.: 1211695-57-6
M. Wt: 338.4 g/mol
InChI Key: SDZIEDHJOSMAHN-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-phenoxypropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group, a phenyl ring, and a phenoxypropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-phenoxypropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-bromoethyl)phenylamine with cyclopropylamine to form the cyclopropylamino intermediate. This intermediate is then reacted with 2-phenoxypropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The phenyl and phenoxy groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-phenoxypropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1211695-57-6

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C20H22N2O3/c1-14(25-18-5-3-2-4-6-18)20(24)22-17-9-7-15(8-10-17)13-19(23)21-16-11-12-16/h2-10,14,16H,11-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

SDZIEDHJOSMAHN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2)OC3=CC=CC=C3

Origin of Product

United States

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